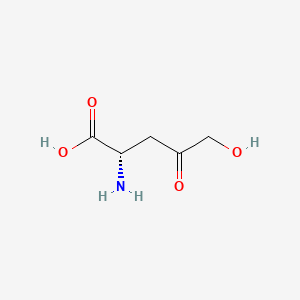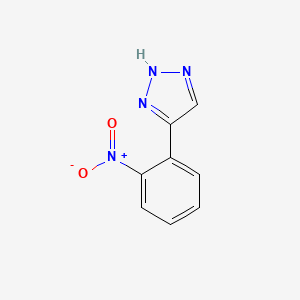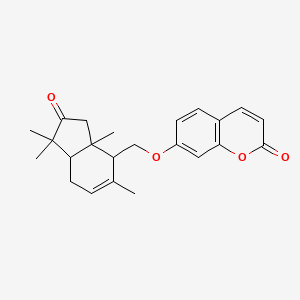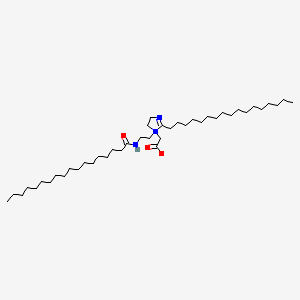
1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt: is a complex organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a carboxymethyl group, a heptadecyl chain, and an oxooctadecylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt involves multiple steps. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the carboxymethyl group and the heptadecyl chain. The final step involves the addition of the oxooctadecylamino group.
Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.
Carboxymethyl Group Addition: The carboxymethyl group is introduced via a nucleophilic substitution reaction using chloroacetic acid.
Heptadecyl Chain Introduction: The heptadecyl chain is added through a Friedel-Crafts alkylation reaction using heptadecyl chloride.
Oxooctadecylamino Group Addition: The final step involves the addition of the oxooctadecylamino group through an amidation reaction using oxooctadecanoic acid and ethylenediamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the heptadecyl chain using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt involves its interaction with various molecular targets. The compound can interact with proteins, enzymes, and cell membranes, leading to changes in their structure and function. The carboxymethyl group and the oxooctadecylamino group play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazolium, 1-ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-isoheptadecyl-, ethyl sulfate
- 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-1H-imidazolium ethyl sulfate
Uniqueness
1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carboxymethyl group and the oxooctadecylamino group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65350-78-9 |
|---|---|
Fórmula molecular |
C42H81N3O3 |
Peso molecular |
676.1 g/mol |
Nombre IUPAC |
2-[2-heptadecyl-1-[2-(octadecanoylamino)ethyl]-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C42H81N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-43-35-37-45(40,39-42(47)48)38-36-44-41(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H-,44,46,47,48) |
Clave InChI |
YFHLJCRLVPHQBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCNC(=O)CCCCCCCCCCCCCCCCC)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
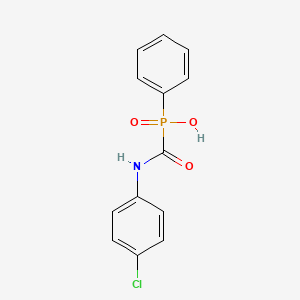
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
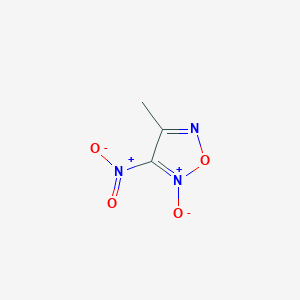
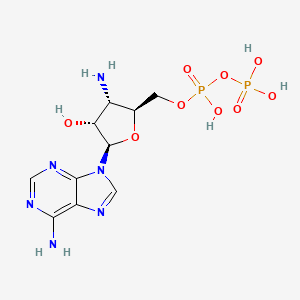
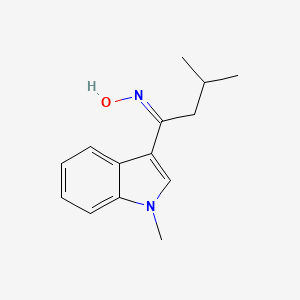
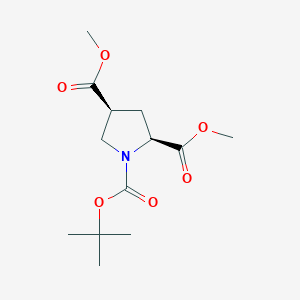
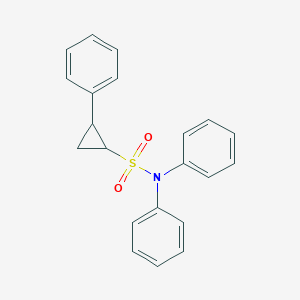
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
